3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid

Description

Systematic Nomenclature and Structural Identification

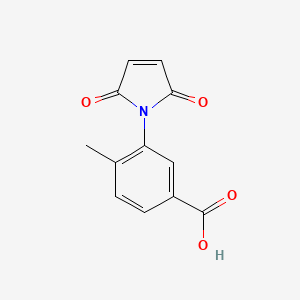

The compound 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylbenzoic acid is a maleimide-substituted benzoic acid derivative. Its systematic IUPAC name reflects the positions of functional groups on the benzene ring: a carboxylic acid (-COOH) at position 1, a methyl group (-CH₃) at position 4, and a maleimide moiety (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) at position 3. The maleimide group consists of a five-membered pyrrole ring with two ketone oxygen atoms at positions 2 and 5, contributing to its electrophilic reactivity.

The molecular formula is C₁₂H₉NO₄ , with a molecular weight of 231.20 g/mol . Its SMILES notation, O=C(O)C1=CC=C(C)C(N2C(C=CC2=O)=O)=C1 , encodes the spatial arrangement of substituents. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the maleimide ring and its conjugation with the aromatic system.

Historical Development in Maleimide-Based Compound Research

Maleimides have been pivotal in organic synthesis since their discovery in the early 20th century. The foundational chemistry of maleimide derivatives, including their role as dienophiles in Diels-Alder reactions, was established in the 1960s. However, their utility in bioconjugation surged in the 1980s with the advent of antibody-drug conjugates (ADCs), where maleimide-thiol linkages enabled site-specific attachment of cytotoxic agents to monoclonal antibodies.

The compound this compound emerged as a structural variant in the 2000s, driven by demands for improved stability in maleimide-based linkers. Traditional maleimide-thiol adducts faced limitations due to retro-Michael reactions in vivo, leading to off-target effects. Substituents like the methyl group in this compound were introduced to modulate electronic effects, potentially stabilizing the thioether bond. Recent advances in copper-mediated cycloadditions further expanded its applications, enabling N-terminal protein modifications without cysteine mutagenesis.

Positional Isomerism in Substituted Maleimido-Benzene Derivatives

Positional isomerism profoundly influences the physicochemical and biological properties of maleimido-benzoic acids. For this compound, the methyl and maleimide groups occupy adjacent positions (3 and 4) on the benzene ring. This contrasts with isomers such as:

- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-methylbenzoic acid (CAS 777920-31-7), where the maleimide is at position 4 and the methyl at position 3.

- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS 17057-07-7), which lacks the methyl group.

The spatial arrangement impacts electronic conjugation and steric hindrance. For instance, the meta-substituted maleimide in 718623-72-4 enhances resonance stabilization compared to para-substituted analogs, as evidenced by redshifted UV-Vis absorption spectra. Additionally, the methyl group in the 4-position may hinder nucleophilic attack at the maleimide’s α,β-unsaturated carbonyl system, altering reactivity in Michael additions.

Table 2: Positional Isomers of Maleimido-Benzene Derivatives

| Compound Name | CAS Number | Substituent Positions | Molecular Formula |

|---|---|---|---|

| 3-(Maleimido)-4-methylbenzoic acid | 718623-72-4 | 3,4 | C₁₂H₉NO₄ |

| 4-(Maleimido)-3-methylbenzoic acid | 777920-31-7 | 4,3 | C₁₂H₉NO₄ |

| 3-(Maleimido)benzoic acid | 17057-07-7 | 3 | C₁₁H₇NO₄ |

Synthetic routes to these isomers often employ regioselective Friedel-Crafts acylation or Suzuki-Miyaura coupling to control substituent placement. For example, the methyl group in 718623-72-4 is introduced via alkylation of a pre-functionalized benzene ring prior to maleimide installation.

Properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFHSBDEVFVSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 217.18 g/mol

- CAS Number : 17057-04-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the pyrrole ring, including derivatives of this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-benzoic acid | 10 | Escherichia coli |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-YL) benzamide | 3.125 | Mycobacterium tuberculosis |

The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit the growth of various pathogens, demonstrating their potential as antimicrobial agents .

Anticancer Activity

Studies have also explored the anticancer potential of pyrrole derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 40% at a concentration of 50 µM after 48 hours.

- Mechanism of Action : Induction of apoptosis was observed through increased levels of caspase enzymes .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets and disrupt essential biological processes. The presence of the pyrrole moiety is crucial for its activity due to its ability to form hydrogen bonds and participate in π-stacking interactions with biomolecules.

Scientific Research Applications

Medicinal Chemistry Applications

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid has been investigated for its potential therapeutic effects. Its derivatives have shown promise in various pharmacological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For instance, studies have demonstrated efficacy against various bacteria and fungi, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 2.5 to 5 µg/ml .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis .

Anticancer Potential

Research has indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.

Synthesis of Pyrrole Derivatives

The compound can be utilized in the synthesis of various pyrrole-containing pharmaceuticals. Its reactive functional groups allow for multiple synthetic pathways, enabling the formation of novel compounds with potential therapeutic applications .

Crosslinking Agent

This compound is also used as a crosslinking agent in polymer chemistry. Its ability to form stable bonds makes it useful in creating durable materials for biomedical applications such as drug delivery systems .

Data Table: Summary of Applications

| Application Area | Specific Uses | Observed Effects/Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli, S. aureus |

| Anti-inflammatory treatments | Inhibition of inflammatory pathways | |

| Anticancer therapies | Induction of apoptosis in cancer cells | |

| Organic Synthesis | Synthesis of pyrrole derivatives | Intermediate for pharmaceuticals |

| Crosslinking agent in polymers | Formation of durable biomedical materials |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of several derivatives of this compound. The results indicated that certain derivatives exhibited significant activity against pathogenic bacteria with MIC values demonstrating their potential as new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another research project, the anti-inflammatory effects were evaluated using cellular models. The findings showed that the compound inhibited the production of pro-inflammatory cytokines, suggesting its utility in developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Benzoic Acid Derivatives

5-[3-Benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid

- Structure : Differs by additional substituents: a benzoyl group at the pyrrole’s 3-position, a nitro group on the phenyl ring, and a hydroxyl group on the benzoic acid .

- Properties :

- The nitro group increases electron-withdrawing effects, enhancing reactivity in electrophilic substitution.

- Hydroxyl groups improve solubility in polar solvents but reduce lipid membrane permeability.

- Benzoyl substitution may sterically hinder nucleophilic attacks on the maleimide ring compared to the target compound.

- Applications: Potential use in high-stability dyes or as a photoactive intermediate due to nitro group’s UV absorbance.

2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

- Structure : Replaces benzoic acid with sulfonic acid and substitutes a pyrazole ring for pyrrole. Chlorine atoms are present at the 2- and 5-positions .

- Properties :

- Sulfonic acid (pKa ~1–2) is significantly more acidic than benzoic acid, enhancing water solubility.

- Chlorine atoms increase molecular weight (287.13 g/mol) and electronegativity, favoring halogen bonding.

- Pyrazole’s aromaticity may reduce reactivity compared to maleimide’s electron-deficient system.

- Applications : Likely used in surfactants or ion-exchange resins due to sulfonic acid’s strong acidity.

Variations in Backbone and Substituent Length

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide

- Structure : Replaces benzoic acid with a propylamide chain .

- Properties :

- Amide group reduces acidity (pKa ~15–17) and introduces hydrogen-bonding capability.

- Propyl chain increases lipophilicity (logP ~1.5 vs. ~1.0 for the target compound), improving blood-brain barrier penetration.

- Applications: Potential use in drug delivery systems or as a monomer in polyamides.

3-[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid

- Structure: Features a propanoic acid chain instead of a methyl-substituted benzoic acid .

- Properties: Longer chain increases flexibility and may reduce crystallinity. Propanoic acid (pKa ~4.8) is slightly less acidic than benzoic acid, altering solubility in buffered solutions.

- Applications : Suitable for conjugation with sterically demanding biomolecules due to extended linker length.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Reactivity : The maleimide group in the target compound shows higher reactivity toward thiols compared to pyrazole or amide derivatives, making it superior for protein labeling .

- Solubility : Sulfonic acid derivatives (e.g., ) excel in aqueous applications, whereas methylbenzoic acid derivatives balance moderate solubility with membrane permeability.

- Synthetic Utility : Compounds with nitro or benzoyl groups (e.g., ) are less favored in bioconjugation due to steric hindrance but are valuable in materials science.

Preparation Methods

Nitration-Reduction-Maleimide Cyclization Pathway

Step 1: Nitration of 4-Methylbenzoic Acid

4-Methylbenzoic acid undergoes nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The carboxylic acid group directs nitration to the meta position, yielding 3-nitro-4-methylbenzoic acid .

Step 2: Reduction of Nitro to Amine

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction with iron (Fe) in acidic media (HCl). This produces 3-amino-4-methylbenzoic acid with >90% yield.

Step 3: Maleamic Acid Formation

3-Amino-4-methylbenzoic acid reacts with maleic anhydride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, forming 3-(maleamic acid)-4-methylbenzoic acid .

Step 4: Cyclization to Maleimide

Cyclization is achieved via refluxing with acetic anhydride (Ac₂O) and sodium acetate (NaOAc), dehydrating the maleamic acid to yield the maleimide ring. The final product is purified via recrystallization from ethanol.

Reaction Summary:

$$

\ce{4-Methylbenzoic acid ->[HNO3/H2SO4] 3-Nitro-4-methylbenzoic acid ->[H2/Pd-C] 3-Amino-4-methylbenzoic acid ->[Maleic anhydride] Maleamic acid intermediate ->[Ac2O/NaOAc] Target compound}

$$

Friedel-Crafts Acylation Approach

Step 1: Ester Protection

4-Methylbenzoic acid is converted to its methyl ester (methyl 4-methylbenzoate ) using methanol (MeOH) and sulfuric acid.

Step 2: Friedel-Crafts Acylation

The ester reacts with maleic anhydride in the presence of aluminum chloride (AlCl₃) in dichloromethane. The acylation occurs at the 3-position due to the ester’s activating effect, forming methyl 3-(maleoyloxy)-4-methylbenzoate .

Step 3: Amidation and Cyclization

The maleoyl intermediate is treated with ammonium acetate (NH₄OAc) in acetic acid, cyclizing to form the maleimide. Saponification with aqueous NaOH yields the free carboxylic acid.

Key Advantages:

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents describe optimized protocols using continuous flow reactors to enhance yield and safety:

- Nitration-Reduction Steps: Conducted in a tubular reactor with real-time temperature control (0–5°C for nitration, 50°C for reduction).

- Maleimide Cyclization: Achieved in a packed-bed reactor with immobilized acetic anhydride, reducing byproduct formation.

Table 1: Industrial Reaction Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 85 |

| Reduction | H₂ (1 atm)/Pd-C, 50°C, 4 h | 92 |

| Maleimide Cyclization | Ac₂O/NaOAc, 120°C, 1 h | 88 |

Byproduct Analysis and Mitigation

Common Impurities

Purification Techniques

- Recrystallization : Ethanol/water (3:1) removes polar impurities.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves regioisomers.

Comparative Evaluation of Methods

Table 2: Method Comparison

| Parameter | Nitration-Reduction | Friedel-Crafts |

|---|---|---|

| Total Yield | 70–75% | 65–70% |

| Scalability | Moderate | High |

| Byproduct Formation | Low | Moderate |

| Cost | Low | High (AlCl₃) |

Q & A

Basic: What synthetic routes are recommended for preparing 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid, and how are intermediates characterized?

Methodological Answer:

The compound can be synthesized via cyclization reactions or coupling strategies. Key approaches include:

- Cyclization of hydroxy-pyrrolone precursors using aromatic amines or phenols under basic conditions (e.g., NaOCH₃), achieving yields of 46–63% .

- Coupling reactions employing agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in DMF with catalytic N,N-diisopropylethylamine (DIPEA) .

Intermediates are characterized using: - 1H/13C NMR to confirm substituent positions and hydrogen environments.

- FTIR for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹).

- HRMS to verify molecular weights within ±2 ppm accuracy .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

A multi-technique approach ensures structural fidelity:

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).

- 13C NMR : Assigns carbonyl carbons (δ 170–180 ppm) and aromatic carbons.

- FTIR : Detects key functional groups like diketone (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹).

- HRMS : Confirms exact mass (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

Adopt a tiered framework inspired by Project INCHEMBIOL :

Laboratory Studies :

- Measure octanol-water partition coefficients (Log P) to predict bioaccumulation.

- Assess hydrolysis/photolysis rates under controlled pH and UV conditions.

Field Monitoring :

- Use LC-MS/MS to quantify environmental levels in water, soil, and biota.

Biotic Degradation :

- Conduct microbial degradation assays with soil or wastewater microbiota.

Modeling :

- Apply fugacity models to predict compartmental distribution (air, water, sediment) .

Advanced: What computational strategies are effective in predicting biological activity or molecular interactions of derivatives?

Methodological Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock Vina to estimate binding affinities and interaction modes .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like polar surface area, Log P, and H-bond donors.

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-receptor complexes in physiological conditions .

Advanced: How can discrepancies in reported physicochemical properties (e.g., solubility, stability) be resolved?

Methodological Answer:

Address contradictions through:

- Replication Studies : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility assays).

- Multi-Method Validation : Cross-check results using orthogonal techniques (e.g., HPLC for purity vs. NMR).

- Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers or methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.